molecular formula C12H14BrN B13977178 5-Bromo-2-(cyclopropylmethyl)isoindoline

5-Bromo-2-(cyclopropylmethyl)isoindoline

Cat. No.: B13977178
M. Wt: 252.15 g/mol
InChI Key: VEMBKTRNGXUIBQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethyl)isoindoline is a heterocyclic compound featuring an isoindoline core substituted with a bromine atom at position 5 and a cyclopropylmethyl group at position 2. Its molecular formula is C₁₂H₁₅BrN (calculated based on structural analysis).

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)-1,3-dihydroisoindole

InChI

InChI=1S/C12H14BrN/c13-12-4-3-10-7-14(6-9-1-2-9)8-11(10)5-12/h3-5,9H,1-2,6-8H2

InChI Key

VEMBKTRNGXUIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC3=C(C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethyl)isoindoline typically involves the bromocyclization of key thioureas. One common method includes the use of bromine (1.1 equivalents) in a solvent mixture of anhydrous dichloromethane and methanol (9:1), with methanol acting as a nucleophilic reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromocyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethyl)isoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethyl)isoindoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities between 5-Bromo-2-(cyclopropylmethyl)isoindoline and its analogs:

Compound Name Substituents (Position) Molecular Formula Core Structure Key Functional Groups Potential Activity Reference
This compound 5-Br, 2-cyclopropylmethyl C₁₂H₁₅BrN Isoindoline Cyclopropylmethyl, Br Not explicitly reported -
5-Bromo-2-cyclopropylisoindolin-1-one 5-Br, 2-cyclopropyl, 1-ketone C₁₁H₁₀BrNO Isoindolin-1-one Cyclopropyl, Br, ketone Intermediate in synthesis
5-Bromo-2-methylisoindolin-1-one 5-Br, 2-methyl, 1-ketone C₉H₈BrNO Isoindolin-1-one Methyl, Br, ketone Similarity score: 1.00
5-Bromo-2-{[3-(piperazin-1-yl)phenyl]sulfonyl}isoindoline 5-Br, 2-sulfonyl-piperazine C₁₉H₂₀BrN₃O₂S Isoindoline Sulfonyl, piperazine, Br 5-HT6 receptor antagonist

Key Observations:

  • Cyclopropylmethyl vs. Cyclopropyl : The cyclopropylmethyl group in the target compound increases steric bulk and lipophilicity (higher logP) compared to the cyclopropyl substituent in 5-Bromo-2-cyclopropylisoindolin-1-one. This may enhance membrane permeability but reduce solubility .
  • Ketone vs.
  • Sulfonyl-Piperazine Modifications : The sulfonyl-piperazine derivatives (e.g., C₁₉H₂₀BrN₃O₂S) exhibit larger molecular weights and polar surface areas, favoring 5-HT6 receptor antagonism due to enhanced interactions with hydrophilic binding pockets .

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